molecular formula C6H7NO B2774099 2-Acetylcyclopropane-1-carbonitrile CAS No. 1824580-22-4

2-Acetylcyclopropane-1-carbonitrile

Cat. No.: B2774099
CAS No.: 1824580-22-4
M. Wt: 109.128
InChI Key: XZVBXESTSCGHAN-UHFFFAOYSA-N
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Description

2-Acetylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C₆H₇NO. It is characterized by a cyclopropane ring substituted with an acetyl group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl ketone with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Acetylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetylcyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylcyclopropane-1-carbonitrile involves its reactivity towards various chemical reagents. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The acetyl group can undergo typical carbonyl chemistry, including nucleophilic addition and substitution reactions. These reactions are facilitated by the strain in the cyclopropane ring, which makes the compound more reactive .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carbonitrile: Lacks the acetyl group, making it less reactive in certain reactions.

    2-Acetylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different reactivity and applications.

    Cyclopropylmethyl ketone:

Uniqueness

2-Acetylcyclopropane-1-carbonitrile is unique due to the presence of both an acetyl and a nitrile group on a strained cyclopropane ring. This combination of functional groups and ring strain makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-acetylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-4(8)6-2-5(6)3-7/h5-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVBXESTSCGHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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